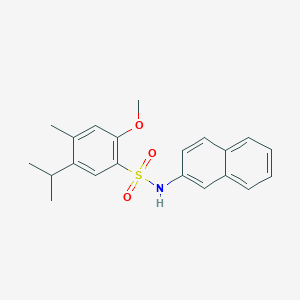

![molecular formula C21H21NO3 B6477034 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640893-32-7](/img/structure/B6477034.png)

2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group, a phenyl group, and a 2-azaspiro[3.3]heptane group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural components. For instance, the presence of a carbonyl group suggests that it might participate in hydrogen bonding, affecting its solubility and boiling point .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane:

Medicinal Chemistry

2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane: has shown potential in medicinal chemistry due to its unique structural properties. The benzodioxine moiety is known for its ability to interact with various biological receptors and enzymes, making it a valuable scaffold for drug design. This compound could be explored for developing new therapeutic agents targeting specific diseases .

Enzyme Inhibition

The compound’s structure suggests it could act as an inhibitor for certain enzymes. For instance, derivatives of benzodioxine have been studied for their inhibitory effects on enzymes like dipeptidyl peptidase IV and carbonic anhydrase . These enzymes are involved in metabolic pathways, and their inhibition can be beneficial in treating conditions such as diabetes and obesity.

Anticancer Research

Research has indicated that compounds containing the benzodioxine structure may possess anticancer properties. The ability of these compounds to interfere with cellular pathways and induce apoptosis in cancer cells makes them promising candidates for anticancer drug development .

Antimicrobial Activity

The structural features of 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane suggest potential antimicrobial activity. Benzodioxine derivatives have been investigated for their effectiveness against various bacterial and fungal pathogens, offering a pathway for developing new antimicrobial agents .

Neuroprotective Agents

Compounds with benzodioxine structures have been explored for their neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors, making them valuable in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxine derivatives has been a subject of research. These compounds can modulate inflammatory pathways, reducing inflammation and providing relief in conditions like arthritis and other inflammatory diseases .

Cardiovascular Research

In cardiovascular research, benzodioxine-containing compounds have been studied for their effects on heart health. They may help in managing conditions such as hypertension and atherosclerosis by influencing vascular function and reducing oxidative stress .

Synthetic Chemistry

Beyond biological applications, 2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane can be a valuable intermediate in synthetic chemistry. Its unique structure allows for the synthesis of various complex molecules, which can be used in further research and development of new chemical entities .

未来方向

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of compounds with similar structural features . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

作用机制

Target of Action

Similar compounds have been reported to targetPoly (ADP-ribose) polymerase 1 (PARP1) , a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

For instance, some 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Biochemical Pathways

It’s known that the 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .

Pharmacokinetics

It’s known that the precise configuration of molecules is a crucial determinant of their pharmacological properties, which could drastically impact the efficacy, safety, and pharmacokinetics of a compound .

Result of Action

It’s known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity .

Action Environment

It’s known that subtle changes in molecular structure could drastically impact on the efficacy, safety, and pharmacokinetics of a compound .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-20(17-7-4-8-18-19(17)25-10-9-24-18)22-13-21(14-22)11-16(12-21)15-5-2-1-3-6-15/h1-8,16H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQHAURTWQFTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6476957.png)

![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6476995.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6476996.png)

![3-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477000.png)

![2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477001.png)

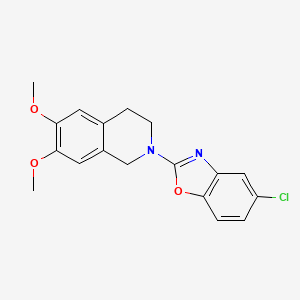

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)

![3-(2-chlorophenyl)-5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6477016.png)

![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)

![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)